

Preclinical Profile of ZYJ-34c: A Potent Histone Deacetylase Inhibitor

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Compound of Interest

Compound Name: ZYJ-34c

Cat. No.: B13438471

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Abstract

ZYJ-34c is a novel, orally active histone deacetylase (HDAC) inhibitor belonging to the tetrahydroisoquinoline-based hydroxamic acid class of compounds. Preclinical investigations have demonstrated its potent enzymatic inhibitory activity against multiple HDAC isoforms and significant anti-proliferative effects across a range of cancer cell lines. In vivo studies have further substantiated its robust anti-tumor efficacy in various xenograft and metastasis models, often exceeding the potency of the FDA-approved HDAC inhibitor, Vorinostat (SAHA). This document provides a comprehensive overview of the preclinical data for **ZYJ-34c**, including detailed experimental protocols and a summary of its quantitative pharmacological profile, to support further research and development efforts.

In Vitro Efficacy

Histone Deacetylase (HDAC) Inhibition

ZYJ-34c has been characterized as a potent inhibitor of several Class I and Class IIb HDAC enzymes. Its inhibitory activity was quantified using nuclear extracts from HeLa cells.

Table 1: In Vitro HDAC Inhibitory Activity of **ZYJ-34c**

Target Enzyme	IC ₅₀ (μM)
HDAC1	0.052
HDAC2	0.052
HDAC6	0.056[1][2]
HDAC8	0.146[1][2]

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of **ZYJ-34c** were evaluated against a panel of nine human cancer cell lines, representing both solid tumors and hematological malignancies. The compound demonstrated broad-spectrum activity.

Table 2: In Vitro Anti-proliferative Activity of **ZYJ-34c** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)
MDA-MB-231	Breast Carcinoma	0.58[1]
MCF7	Breast Adenocarcinoma	3.20[1]
HCT 116	Colorectal Carcinoma	0.77[1]
HeLa	Cervical Adenocarcinoma	56.1
K-562	Erythromyeloblastoid Leukemia	3.47[1]
NB4	Promyelocytic Leukemia	2.69[1]
HL-60	Promyelocytic Leukemia	65.8
ES-2	Clear Cell Ovarian Carcinoma	12.9
PC-3	Prostate Carcinoma	0.83[1]

In Vivo Efficacy

The anti-tumor activity of **ZYJ-34c** has been demonstrated in multiple murine models, showcasing its potential for in vivo applications.

Xenograft Models

ZYJ-34c was evaluated in female nude BALB/c mice bearing human tumor xenografts. Its efficacy was compared to the control vehicle and the approved HDAC inhibitor, SAHA.

Table 3: In Vivo Anti-tumor Efficacy of **ZYJ-34c** in Xenograft Models

Xenograft Model	Treatment	Dose & Route	Duration	Tumor Growth Inhibition (TGI) (%)	T/C (%)*
MDA-MB-231 (Breast)	ZYJ-34c	90 mg/kg/day, i.p.	19 days	79[1]	37[1]
	SAHA	-	19 days	45[1]	64[1]
ZYJ-34c	90 mg/kg/day, p.o.	-	66[1]	30[1]	
HCT 116 (Colon)	ZYJ-34c	90 mg/kg/day, p.o.	19 days	59[1]	53[1]
	SAHA	-	19 days	65[1]	49[1]

*T/C (%) refers to the relative increment ratio of tumor volume in the treated group versus the control group.

Metastasis Model

ZYJ-34c also exhibited potent anti-metastatic potential in a mouse hepatoma-22 (H22) pulmonary metastasis model.[3]

Mechanism of Action

ZYJ-34c exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. This leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. Downstream effects include cell cycle arrest and the induction of apoptosis. In vitro studies have shown that **ZYJ-34c** causes G1 phase arrest at low concentrations, with an increase in the G2 phase population at higher doses.[\[1\]](#)[\[2\]](#)

Experimental Protocols

In Vitro HDAC Inhibition Assay

- Enzyme Source: Nuclear extracts from HeLa cells were used as the source of HDAC1 and HDAC2.[\[1\]](#)
- Assay Principle: A fluorogenic assay was employed to measure the enzymatic activity of HDACs. The assay measures the deacetylation of a fluorogenic substrate, which results in a fluorescent signal proportional to the enzyme activity.
- Procedure:
 - The compound **ZYJ-34c** was dissolved and diluted to various concentrations.
 - The compound was incubated with the HeLa nuclear extract and the fluorogenic HDAC substrate.
 - After the incubation period, a developer solution was added to stop the reaction and generate the fluorescent signal.
 - Fluorescence was measured using a microplate reader.
 - IC₅₀ values were calculated from the dose-response curves.

In Vitro Cell Proliferation Assay

- Cell Lines: A panel of human cancer cell lines including MDA-MB-231, MCF7, HCT 116, HeLa, K-562, NB4, HL-60, ES-2, and PC-3 were used.[\[1\]](#)

- Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with various concentrations of **ZYJ-34c** for a specified period (e.g., 72 hours).
 - MTT solution was added to each well and incubated to allow the formation of formazan crystals.
 - The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - IC₅₀ values were determined from the dose-response curves.

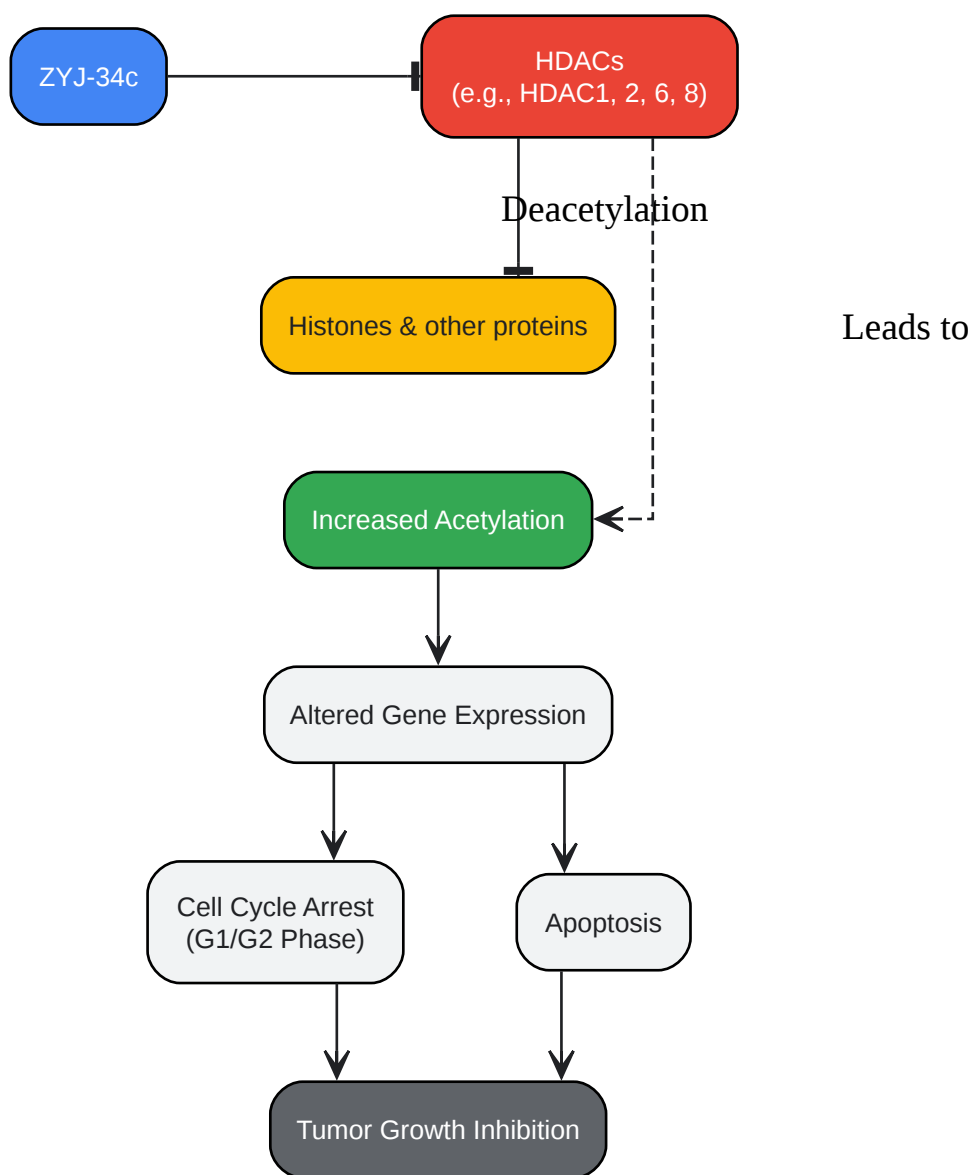
In Vivo Xenograft Studies

- Animal Model: Female nude BALB/c mice were used for the xenograft studies.[\[1\]](#)
- Tumor Implantation:
 - Human cancer cells (e.g., MDA-MB-231 or HCT 116) were harvested during their exponential growth phase.
 - A specific number of cells were suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
- Treatment:
 - Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.

- **ZYJ-34c** was administered either intraperitoneally (i.p.) or orally (p.o.) at the specified dose and schedule.[\[1\]](#)
- The control group received the vehicle.
- Efficacy Evaluation:
 - Tumor volume was measured periodically using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
 - At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated.

Visualizations

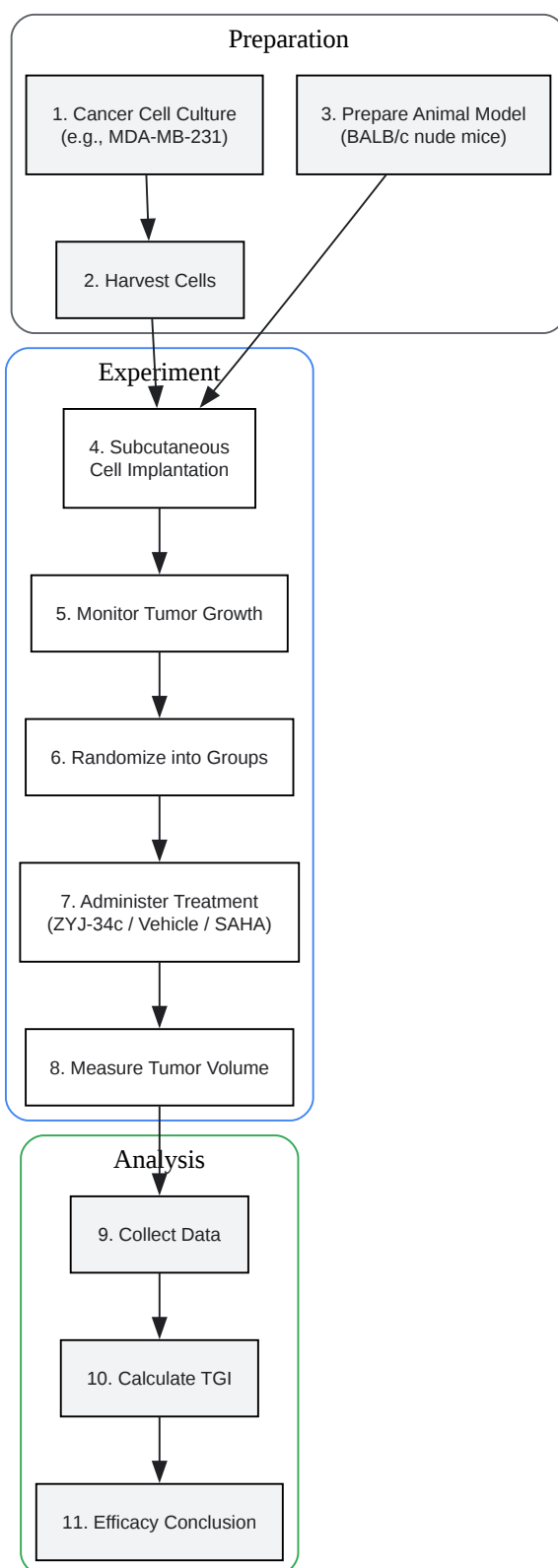
Signaling Pathway of ZYJ-34c



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Caption: Mechanism of action of **ZYJ-34c**.

Experimental Workflow for In Vivo Xenograft Study



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Caption: In vivo xenograft study workflow.

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